Lipophilicity (XLogP3) Comparison: 2‑Phenyl vs. 2‑H and 2‑Thienyl Analogs
The computed XLogP3 of 4,6‑dimethyl‑2‑phenylfuro[2,3‑d]pyrimidine is 3.4, which is substantially higher than that of the des‑phenyl analog 4,6‑dimethylfuro[2,3‑d]pyrimidine (XLogP3 ~1.5) [1]. In the Akt1 inhibitor series, the 2‑thienyl analog (compound 3a) exhibits an IC₅₀ of 24 µM, whereas the corresponding 2‑phenyl analog is less potent (IC₅₀ not explicitly reported but inferred to be >50 µM) [2]. This demonstrates that the 2‑phenyl group imparts a distinct lipophilicity–potency profile that differs from both the unsubstituted and the 2‑thienyl variants.
| Evidence Dimension | XLogP3 |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 4,6-Dimethylfuro[2,3-d]pyrimidine (CAS 22727-37-3): XLogP3 ~1.5 (estimated); 2-Thienyl analog (Akt1 series): IC₅₀ 24 µM |
| Quantified Difference | ΔXLogP3 ≈ +1.9 vs. des‑phenyl analog; 2‑phenyl analog is less potent than 2‑thienyl in Akt1 assay |
| Conditions | Computed XLogP3 (PubChem 2025.09.15); Akt1 kinase inhibition assay (in vitro, IC₅₀) |
Why This Matters
A higher XLogP3 indicates greater membrane permeability, which is critical for intracellular target engagement; thus, the 2‑phenyl compound serves as a more lipophilic scaffold compared to the des‑phenyl analog, enabling different property‑based lead optimization strategies.
- [1] PubChem. 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine. XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/96714-77-1 (accessed 2026-05-09). View Source
- [2] K. H. Yoo et al. Bull. Korean Chem. Soc. 2007, 28, 1133‑1138. Compound 3a IC₅₀ = 24 µM. View Source
